molecular formula C17H14N2O3 B2919317 3-(4-Methylbenzamido)benzofuran-2-carboxamide CAS No. 477510-80-8

3-(4-Methylbenzamido)benzofuran-2-carboxamide

Cat. No. B2919317
CAS RN: 477510-80-8
M. Wt: 294.31
InChI Key: UZVCNUHJWPXXGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of MBBC involves a modular approach combining 8-aminoquinoline directed C–H arylation and transamidation chemistry . Here’s a brief overview:


Molecular Structure Analysis

   H    |    N   / \ H-C-C=O   \ /    C    |    C   / \ H-C-C   \ /    C    |    O 

Scientific Research Applications

Poly(ADP-ribose) Synthesis Inhibition

3-(4-Methylbenzamido)benzofuran-2-carboxamide is related to compounds known for inhibiting the synthesis of poly(ADP-ribose), a biopolymer involved in various cellular processes including DNA repair, cell death, and gene expression regulation. Research indicates that compounds such as 3-aminobenzamide and benzamide, which share a structural resemblance to 3-(4-Methylbenzamido)benzofuran-2-carboxamide, can inhibit poly(ADP-ribose) synthetase activity. However, their use may be limited by off-target effects, including impacts on cell viability, glucose metabolism, and DNA synthesis, suggesting a narrow therapeutic window for such inhibitors (Milam & Cleaver, 1984).

Photocatalytic Degradation

In the context of environmental science, related benzamide compounds have been explored for their role in enhancing the photocatalytic degradation of pollutants. Studies involving compounds like propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide) have demonstrated that adsorbent supports can improve the rate of mineralization and reduce the concentration of toxic intermediates in water, showcasing potential applications in water treatment and pollution control (Torimoto et al., 1996).

Dopamine Receptor Imaging

Research into dopamine receptor imaging agents has explored benzofuran derivatives, including those structurally similar to 3-(4-Methylbenzamido)benzofuran-2-carboxamide. Such compounds have shown promise in specifically localizing CNS D-2 dopamine receptors, highlighting potential applications in neuroscience research and the diagnosis of neurological disorders. The specificity and in vivo binding characteristics of these compounds offer insights into developing new imaging agents for CNS studies (Murphy et al., 1990).

Synthesis of Complex Molecules

The regioselective synthesis of benzofuran derivatives, including those related to 3-(4-Methylbenzamido)benzofuran-2-carboxamide, has been explored for generating diverse and novel compounds. Such synthetic methodologies enable the creation of complex molecules with potential biological activity, contributing to drug discovery and medicinal chemistry. The broad substrate scope and high yields achieved through these synthetic routes illustrate the versatility and utility of benzofuran derivatives in constructing biologically relevant molecules (Xia & Lee, 2014).

Future Directions

: Oschmann, M., Johansson Holm, L., Pourghasemi-Lati, M., & Verho, O. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 361. DOI: 10.3390/molecules25020361

properties

IUPAC Name

3-[(4-methylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-10-6-8-11(9-7-10)17(21)19-14-12-4-2-3-5-13(12)22-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVCNUHJWPXXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylbenzamido)benzofuran-2-carboxamide

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